![molecular formula C17H16N2O3 B2690501 N-(Cyanomethyl)-2-(2-ethoxyphenoxy)benzamide CAS No. 1436277-42-7](/img/structure/B2690501.png)
N-(Cyanomethyl)-2-(2-ethoxyphenoxy)benzamide
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Description
N-(Cyanomethyl)-2-(2-ethoxyphenoxy)benzamide (CEP-33779) is a small molecule inhibitor that targets the signal transducer and activator of transcription 3 (STAT3) pathway. This pathway is known to be involved in various physiological and pathological processes, including cancer, inflammation, and immune response. CEP-33779 has been studied extensively for its potential therapeutic applications in these areas.
Scientific Research Applications
Preclinical Evaluation in Metastatic Melanoma
N-(Cyanomethyl)-2-(2-ethoxyphenoxy)benzamide derivatives, specifically radiolabeled benzamides, demonstrate significant potential in targeted radiotherapy of metastatic melanoma due to their ability to bind melanin, exhibiting high tumor uptake and retention. A study highlighted N-(2-diethylamino-ethyl)-4-(4-fluoro-benzamido)-5-iodo-2-methoxy-benzamide (MIP-1145), revealing its melanin-dependent binding to melanoma cells and its effective localization to melanin-containing tumor xenografts. The study's findings suggest that such compounds, due to their melanin-specific binding and prolonged tumor retention, might serve as effective radiotherapeutic pharmaceuticals for treating metastatic malignant melanoma (Joyal et al., 2010).
Metalloligands in Magnetic Materials
The compound's structural features make it an attractive candidate for creating metalloligands, which are crucial for designing single-molecule and single-chain magnets. Research involving derivatives of benzamides, such as N-(Cyanomethyl)-2-(2-ethoxyphenoxy)benzamide, has shown potential in coordinating with copper ions to yield anionic metalloligands. These complexes have demonstrated single-molecule magnet (SMM) and single-chain magnet (SCM) behavior, particularly in tetranuclear Tb complexes, highlighting the role of these compounds in advancing magnetic material science (Costes, Vendier, & Wernsdorfer, 2010).
Antimicrobial Properties
Benzoylthiourea derivatives of N-(Cyanomethyl)-2-(2-ethoxyphenoxy)benzamide have been synthesized and tested for antimicrobial properties, showing activity against both Gram-positive and Gram-negative bacteria, as well as fungi. These findings suggest potential applications in developing new antimicrobial agents (Limban et al., 2011).
Chemical Synthesis and Organic Chemistry
The compound is involved in the synthesis of new chemical entities with potential biological activities. Studies have focused on synthesizing fused pyran derivatives, indicating a broad spectrum of chemical reactivity and potential for generating novel compounds with diverse biological applications (Shehab & Ghoneim, 2016).
Colorimetric Sensing of Fluoride Anions
Research has also explored the synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives for colorimetric sensing of fluoride anions, demonstrating the compound's utility in developing sensors for environmental and health-related applications (Younes et al., 2020).
properties
IUPAC Name |
N-(cyanomethyl)-2-(2-ethoxyphenoxy)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-2-21-15-9-5-6-10-16(15)22-14-8-4-3-7-13(14)17(20)19-12-11-18/h3-10H,2,12H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTKPCEHTTRQOEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OC2=CC=CC=C2C(=O)NCC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Cyanomethyl)-2-(2-ethoxyphenoxy)benzamide |
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